N-Ethyl-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-ethyl-4-iodo-: is an organic compound with the molecular formula C8H10IN It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by an ethyl group, and an iodine atom is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of Benzenamine, N-ethyl-4-iodo- can be achieved through electrophilic aromatic substitution. This involves the reaction of N-ethylbenzenamine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting the hydrogen atom at the para position of the benzene ring.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as N-ethyl-4-bromobenzenamine, with sodium iodide in acetone. This reaction proceeds via the displacement of the bromine atom by the iodide ion.
Industrial Production Methods: Industrial production of Benzenamine, N-ethyl-4-iodo- typically follows the electrophilic aromatic substitution route due to its simplicity and cost-effectiveness. The process involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, N-ethyl-4-iodo- can undergo oxidation reactions to form various products, including N-ethyl-4-iodonitrosobenzene and N-ethyl-4-iodonitrobenzene.
Reduction: The compound can be reduced to form N-ethyl-4-iodoaniline, where the iodine atom is retained, but the nitrogen is further reduced.
Substitution: It can undergo further substitution reactions, such as halogen exchange or nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Sodium iodide in acetone or other polar aprotic solvents is commonly used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: N-ethyl-4-iodonitrosobenzene, N-ethyl-4-iodonitrobenzene.
Reduction: this compound.
Substitution: Various substituted benzenamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzenamine, N-ethyl-4-iodo- is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of radiolabeled compounds, which are valuable in imaging and diagnostic applications. Its derivatives may also exhibit biological activity, making it a potential candidate for drug development.
Industry: In the industrial sector, Benzenamine, N-ethyl-4-iodo- is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Mechanism of Action
The mechanism by which Benzenamine, N-ethyl-4-iodo- exerts its effects depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution, the iodine atom acts as an electrophile, attacking the electron-rich benzene ring. In nucleophilic substitution, the iodine atom is displaced by a nucleophile, forming a new chemical bond.
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of Benzenamine, N-ethyl-4-iodo- are primarily related to its reactivity with other chemical species. Its ability to participate in various reactions makes it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
- Benzenamine, N-ethyl-4-bromo-
- Benzenamine, N-ethyl-4-chloro-
- Benzenamine, N-ethyl-4-fluoro-
Comparison: Benzenamine, N-ethyl-4-iodo- is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This gives it distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodine atom’s ability to participate in various chemical reactions, such as halogen exchange and nucleophilic substitution, makes it a versatile compound in organic synthesis.
Properties
CAS No. |
68254-65-9 |
---|---|
Molecular Formula |
C8H10IN |
Molecular Weight |
247.08 g/mol |
IUPAC Name |
N-ethyl-4-iodoaniline |
InChI |
InChI=1S/C8H10IN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 |
InChI Key |
PXNMEMVYTRYCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.